molecular formula C12H15NO5 B13912707 (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid

(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B13912707
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-HTLJXXAVSA-N
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Description

(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenylmethoxycarbonylamino group, and a butanoic acid backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the hydroxyl group and the phenylmethoxycarbonyl group. The reaction conditions often involve the use of protecting groups, such as tert-butyloxycarbonyl (Boc), and reagents like sodium hydride (NaH) and benzyl chloroformate (CbzCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification methods, such as chromatography, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of alcohols.

Scientific Research Applications

(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxyl and phenylmethoxycarbonyl groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The pathways involved may include metabolic pathways, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    (2S)-3-hydroxy-2-(benzylamino)butanoic acid: Contains a benzyl group instead of the phenylmethoxycarbonyl group, leading to variations in its biological activity.

Uniqueness

The presence of the phenylmethoxycarbonyl group in (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8?,10-/m0/s1

InChI Key

IPJUIRDNBFZGQN-HTLJXXAVSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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